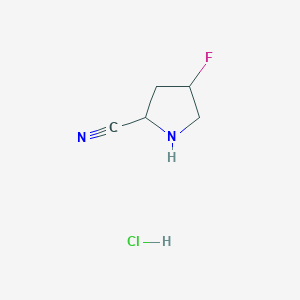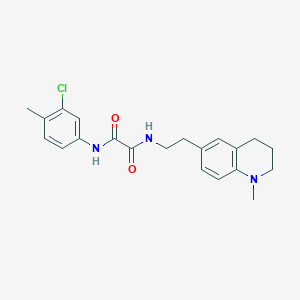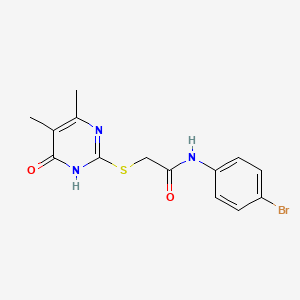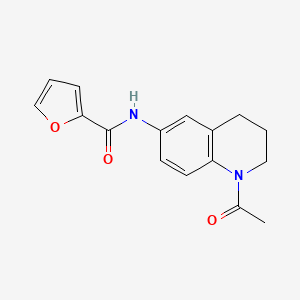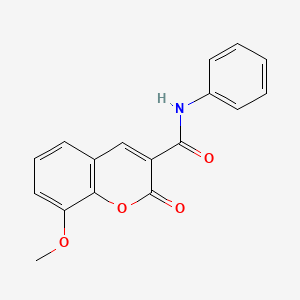
8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Vue d'ensemble
Description
“8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . The presence of the chromene-3-carboxamide motif is crucial for the enzymatic activity .
Synthesis Analysis
The synthesis of coumarin-3-carboxamide derivatives, including “this compound”, involves several routes . A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chromene-3-carboxamide motif . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Applications De Recherche Scientifique
Crystal Structure and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives exhibit notable crystal structures and polymorphism. These compounds show distinct crystallization in various space groups, suggesting a potential for diverse molecular interactions and applications in crystallography (Reis et al., 2013).
Synthetic Methods
Rapid synthetic methods have been developed for compounds like 4-oxo-4H-chromene-3-carboxylic acid, which is an important intermediate in the synthesis of biologically active compounds. This showcases the role of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives in facilitating efficient synthetic routes for complex molecules (Zhu et al., 2014).
GPR35 Agonist
Derivatives of this compound have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. This highlights their potential in understanding the receptor's physiological role and drug development (Funke et al., 2013).
Fluorescence and Photoluminescence
Certain derivatives exhibit excellent fluorescence and photoluminescence properties in both solution and solid states. This suggests their use in the development of fluorescent materials and molecular probes (Shi et al., 2017).
Antioxidant and Antibacterial Agents
4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives have shown promising antioxidant and antibacterial activities. This indicates the potential of these compounds in pharmaceutical applications (Subbareddy & Sumathi, 2017).
Water-Soluble Fluorescent Probes
Water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates derived from these compounds have been used as fluorescent probes for detecting Fe3+ in water solutions, demonstrating their utility in environmental and biological sensing applications (Shi & Zhang, 2020).
Biological Evaluation
Derivatives have been synthesized and evaluated for their biological properties, including antibacterial activity. This underscores the significance of these compounds in developing new therapeutic agents (Ramaganesh et al., 2010).
Molecular and Supramolecular Structures
Detailed molecular and supramolecular structure analysis of these compounds has been performed, providing valuable information for the development of selective adenosine receptor ligands and MAO-B inhibitors (Reis et al., 2014).
Solvatochromism Studies
Studies on the solvatochromic properties of these compounds reveal their potential applications in developing materials with color-changing properties in response to solvent polarity changes (Chitreddy & Shanmugam, 2017).
Orientations Futures
The future directions for “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” could include further studies on its biological activities, particularly its potential anticancer activity . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mécanisme D'action
Target of Action
The primary target of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat .
Mode of Action
This compound interacts with pancreatic lipase in a competitive manner . The compound binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. Specifically, it prevents the breakdown of triglycerides into monoglycerides and free fatty acids, thereby reducing the absorption of dietary fats .
Result of Action
The result of the action of this compound is the inhibition of pancreatic lipase, leading to a decrease in the breakdown and absorption of dietary fats . This could potentially be beneficial in the management of conditions such as obesity .
Propriétés
IUPAC Name |
8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWGJERTTNYKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

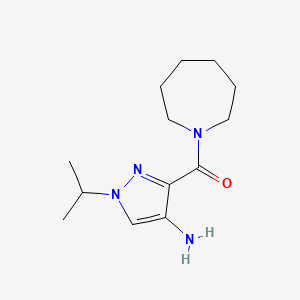
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6,8-dichlorochromen-2-one](/img/structure/B2944931.png)
![3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2944932.png)
![5-Methyl-4-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2944933.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2944935.png)
![1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2944936.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2944937.png)
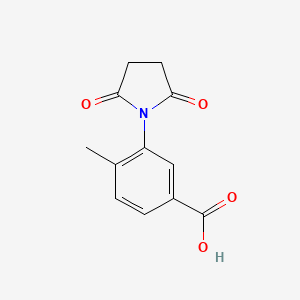
![2-Cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2944939.png)
![5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944940.png)
